molecular formula C7H11ClFNO B1489312 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one CAS No. 2002031-64-1

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1489312
CAS No.: 2002031-64-1
M. Wt: 179.62 g/mol
InChI Key: DBXUIJFTBRJXSK-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a fluorinated organic compound that contains a pyrrolidine ring and a chloro group

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of these enzymes. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and influencing cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can interact with receptors on the cell surface, triggering intracellular signaling pathways that result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation or transformation, leading to changes in its biochemical activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and inflammation . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through various transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its effects on cellular function . The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the Fluorine Atom: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Chlorination: : The chloro group can be introduced using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

  • Formation of the Ketone: : The final step involves the oxidation of the corresponding alcohol to form the ketone group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding carboxylic acid or ester.

  • Reduction: : Reduction reactions can reduce the ketone group to an alcohol.

  • Substitution: : Substitution reactions can replace the chloro or fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.

Major Products Formed

  • Oxidation: : The major products include carboxylic acids and esters.

  • Reduction: : The major product is the corresponding alcohol.

  • Substitution: : The products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is unique due to its combination of fluorine and chloro groups on a pyrrolidine ring. Similar compounds include:

  • 2-Chloro-1-(pyrrolidin-1-yl)propan-1-one: : Lacks the fluorine atom.

  • 2-Fluoro-1-(pyrrolidin-1-yl)propan-1-one: : Lacks the chloro atom.

  • 2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one: : Similar structure but with a piperidine ring instead of pyrrolidine.

Properties

IUPAC Name

2-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-2-6(9)4-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXUIJFTBRJXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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